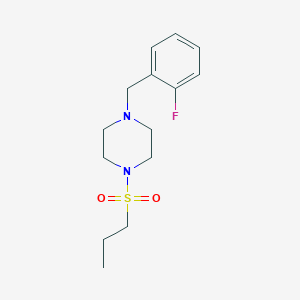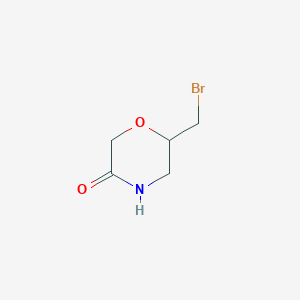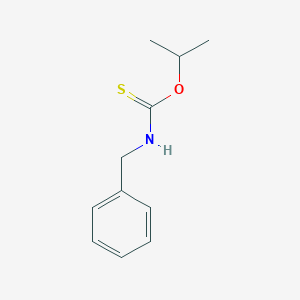
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the piperazine ring and a propylsulfonyl group attached to the other nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and piperazine.
N-Alkylation: The first step involves the N-alkylation of piperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Sulfonylation: The resulting N-(2-fluorobenzyl)piperazine is then subjected to sulfonylation with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may interact with aromatic residues in proteins, while the propylsulfonyl group may form hydrogen bonds with polar residues. These interactions can lead to changes in protein conformation and function, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorobenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.
4-(Propylsulfonyl)piperazine: Lacks the fluorobenzyl group, which may affect its reactivity and interactions with biological targets.
1-(2-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom, which may influence its chemical reactivity and biological activity.
Uniqueness
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the fluorobenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can increase its polarity and potential for hydrogen bonding.
Propriétés
Formule moléculaire |
C14H21FN2O2S |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-5-3-4-6-14(13)15/h3-6H,2,7-12H2,1H3 |
Clé InChI |
LTBZURXCBVJKIN-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)


![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
